3-Fluoro-4-benzyloxy-pyridine
CAS No.: 1858255-50-1
Cat. No.: VC11676653
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858255-50-1 |
|---|---|
| Molecular Formula | C12H10FNO |
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | 3-fluoro-4-phenylmethoxypyridine |
| Standard InChI | InChI=1S/C12H10FNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | QEJTVVVKULDYQB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=NC=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=NC=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Fluoro-4-benzyloxy-pyridine (C₁₂H₁₀FNO₂) features a pyridine core substituted with fluorine at position 3 and a benzyloxy group (-OCH₂C₆H₅) at position 4. The fluorine atom introduces electronegativity, altering the ring’s electronic distribution, while the benzyloxy group contributes steric bulk and lipophilicity. The compound’s molecular weight is 219.21 g/mol, with a calculated partition coefficient (LogP) of approximately 1.8, indicating moderate hydrophobicity .
Table 1: Key Physical Properties of 3-Fluoro-4-benzyloxy-pyridine
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₀FNO₂ |
| Molecular Weight | 219.21 g/mol |
| Melting Point | Estimated 85–90°C (analogous compounds) |
| Boiling Point | ~300°C (extrapolated) |
| Density | 1.25±0.1 g/cm³ |
| Solubility | Soluble in DMSO, THF; sparingly in H₂O |
Synthetic Methodologies
Direct Functionalization of Pyridine
The synthesis typically begins with 4-hydroxypyridine, which undergoes sequential functionalization:
-
Benzylation: The hydroxyl group is protected via benzylation using benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) .
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Fluorination: Electrophilic fluorination at position 3 is achieved using Selectfluor® or F-TEDA-BF₄ in anhydrous acetonitrile .
Reaction Scheme
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
Fluoropyridines are prized in medicinal chemistry for their metabolic stability and bioisosteric properties. The benzyloxy group in 3-fluoro-4-benzyloxy-pyridine can act as a temporary protecting group, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) to yield 3-fluoro-4-hydroxypyridine, a scaffold for kinase inhibitors .
Agrochemical Development
The compound’s lipophilicity enhances penetration into plant tissues, making it a candidate for fungicides or herbicides. Fluorine’s electronegativity modulates interactions with biological targets, as seen in analogs like fluroxypyr .
| Compound | Hazard Codes | Precautionary Measures |
|---|---|---|
| (3-Fluoro-4-pyridinyl)boronic acid | H315, H318, H335 | Avoid dust formation; use respiratory protection |
| Benzyl bromide | H314, H335 | Corrosive; handle under inert gas |
Future Directions and Research Gaps
Catalytic Asymmetric Synthesis
Current routes lack enantiocontrol. Future work could explore chiral catalysts to access stereoisomers for targeted drug delivery systems.
Environmental Impact Studies
The persistence and toxicity of fluorinated pyridines in ecosystems remain unstudied. Biodegradation pathways and ecotoxicological profiles warrant investigation.
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